molecular formula C18H21N3O3 B4448915 2-(methoxymethyl)-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one

2-(methoxymethyl)-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4448915
M. Wt: 327.4 g/mol
InChI Key: PSFNBNHLRRQMJO-UHFFFAOYSA-N
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Description

2-(methoxymethyl)-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a methoxymethyl-substituted hydrazine with a suitable diketone, followed by cyclization and functional group modifications to introduce the methoxyphenyl and propyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(methoxymethyl)-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

2-(methoxymethyl)-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and molecular interactions.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its interaction with biological targets.

    Industry: The compound’s unique properties may be exploited in the development of new materials, such as organic semiconductors or photonic devices.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(methoxymethyl)-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one apart is its specific substitution pattern and the resulting unique combination of chemical and biological properties. This makes it a valuable compound for targeted research and application development.

Properties

IUPAC Name

2-(methoxymethyl)-3-(4-methoxyphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-4-5-13-10-16(22)21-18(19-13)17(15(20-21)11-23-2)12-6-8-14(24-3)9-7-12/h6-10,20H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFNBNHLRRQMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)C(=C(N2)COC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(methoxymethyl)-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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2-(methoxymethyl)-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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2-(methoxymethyl)-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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2-(methoxymethyl)-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 5
2-(methoxymethyl)-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 6
2-(methoxymethyl)-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one

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